molecular formula C18H24O3 B14016235 (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 5434-14-0

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Cat. No.: B14016235
CAS No.: 5434-14-0
M. Wt: 288.4 g/mol
InChI Key: APKUABFBZYGPPH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylate group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the methoxyphenyl group could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the 2-methylprop-1-enyl group, which may affect its reactivity and applications.

    (4-Methoxyphenyl)methyl 3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: Similar structure but different substitution pattern on the cyclopropane ring.

Uniqueness

The presence of both the methoxyphenyl group and the 2-methylprop-1-enyl group in (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate makes it unique

Properties

CAS No.

5434-14-0

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H24O3/c1-12(2)10-15-16(18(15,3)4)17(19)21-11-13-6-8-14(20-5)9-7-13/h6-10,15-16H,11H2,1-5H3

InChI Key

APKUABFBZYGPPH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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